molecular formula C13H14N2O B1215932 6-Methoxyharmalan CAS No. 3589-73-9

6-Methoxyharmalan

Cat. No.: B1215932
CAS No.: 3589-73-9
M. Wt: 214.26 g/mol
InChI Key: HMBHRMFLDKKSCT-UHFFFAOYSA-N
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Description

Methoxy-6-harmalan, also known as 6-methoxy-1-methyl-3,4-dihydro-2-carboline, is a β-carboline derivative. This compound is structurally related to other harmala alkaloids and is known for its psychoactive properties. It has been isolated from certain plants, particularly those in the Virola family .

Biochemical Analysis

Biochemical Properties

6-Methoxyharmalan plays a significant role in biochemical reactions, particularly as a weak serotonin inhibitor . It interacts with various enzymes and proteins, including hydroxyindole-O-methyltransferase (HIOMT), which is involved in its synthesis from melatonin . Additionally, this compound binds to serotonin 5-HT1 and 5-HT2 receptors, dopamine D2 receptors, and benzodiazepine receptors . These interactions suggest its involvement in modulating neurotransmitter systems and influencing psychotropic effects.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to bind to serotonin receptors, influencing cell signaling pathways and gene expression . This compound can modulate cellular metabolism by affecting the activity of enzymes involved in neurotransmitter synthesis and degradation. The impact on cell function includes alterations in cell signaling, which may lead to changes in cellular behavior and physiological responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a serotonin antagonist by binding to serotonin receptors, thereby inhibiting serotonin’s effects . This inhibition can lead to changes in gene expression and enzyme activity, affecting neurotransmitter levels and signaling pathways. Additionally, this compound’s interaction with HIOMT suggests its role in the synthesis of other bioactive compounds from melatonin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of serotonin receptors and modulation of neurotransmitter levels . These temporal effects are crucial for understanding its potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits mild psychoactive effects, while higher doses can lead to more pronounced behavioral changes . Studies have shown that there is a threshold effect, where the compound’s impact on neurotransmitter systems becomes significant at certain concentrations. High doses of this compound may also result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its synthesis and degradation. It is synthesized from melatonin through the action of HIOMT, which methylates acetylserotonin . This pathway highlights the compound’s connection to the pineal gland and its role in regulating circadian rhythms. Additionally, this compound’s metabolism involves interactions with enzymes that modulate neurotransmitter levels, affecting metabolic flux and metabolite concentrations .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it determines the sites of action and the extent of its effects on cellular processes.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles, where it exerts its effects on cellular function . The compound’s localization within the cell can affect its activity and interactions with other biomolecules, highlighting the importance of understanding its subcellular dynamics for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxy-6-harmalan can be synthesized through several methods. One common approach involves the cyclization of 6-methoxytryptamine derivatives. The Bischler-Napieralski reaction is often employed, where 6-methoxytryptamine is treated with a suitable acid chloride to form the corresponding β-carboline .

Industrial Production Methods: Industrial production of methoxy-6-harmalan typically involves large-scale synthesis using the Bischler-Napieralski reaction. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methoxy-6-harmalan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted β-carbolines and tetrahydro derivatives .

Comparison with Similar Compounds

Methoxy-6-harmalan is similar to other β-carboline derivatives such as:

  • Harmine
  • Harmaline
  • Tetrahydroharmine
  • 6-methoxy-1,2,3,4-tetrahydroharman

Uniqueness: Methoxy-6-harmalan is unique due to its specific methoxy group at the 6-position, which influences its binding affinity and activity at various receptors. This structural feature distinguishes it from other β-carbolines and contributes to its distinct pharmacological profile .

Properties

IUPAC Name

6-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBHRMFLDKKSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957306, DTXSID10901872
Record name 6-Methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3589-73-9
Record name 6-Methoxyharmalan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3589-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Methoxyharmalan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHOXYHARMALAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43F45VJV8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you provide the structural characterization of 6-methoxyharmalan, including its molecular formula, weight, and spectroscopic data?

A1: While the provided research papers discuss the biological activity of this compound, they do not delve into detailed spectroscopic data. For comprehensive structural characterization, refer to specialized chemical databases or literature focusing on its spectroscopic analysis.

Q2: How does the structure of this compound relate to its activity as a serotonin and dopamine uptake inhibitor?

A5: Research comparing various tetrahydro-β-carbolines (THBCs) and tryptamines, including this compound, revealed structure-activity relationships for serotonin and dopamine uptake inhibition in human blood platelets []. The study found that THBCs, including this compound, were generally more potent inhibitors of serotonin uptake than dopamine uptake []. Interestingly, in contrast to findings in rat brain synaptosomes, THBCs demonstrated higher potency in platelets compared to corresponding tryptamines with a freely rotating ethylamine side chain []. This suggests that the rigidity conferred by the beta-carboline ring structure in this compound might be important for its interaction with serotonin transporters in platelets.

Q3: Does this compound exhibit any effects on calcium channels in smooth muscle?

A7: While this compound itself is not directly studied, other harmala alkaloids, structurally similar to this compound, have demonstrated inhibitory effects on calcium channels in vascular and intestinal smooth muscles []. The potency and selectivity of these effects varied depending on the specific structural modifications of the alkaloid []. This suggests that this compound might also interact with calcium channels, but further research is needed to confirm and characterize its specific effects.

Q4: How does this compound compare to other beta-carbolines in terms of its ability to substitute for ibogaine in drug discrimination studies in rats?

A8: In rats trained to discriminate ibogaine, this compound was the only beta-carboline tested that fully substituted for ibogaine's discriminative stimulus effects []. This suggests that this compound might share some pharmacological properties with ibogaine, although the specific mechanisms underlying this observation require further investigation.

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